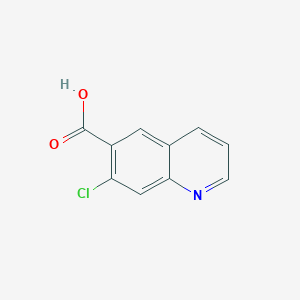
7-Chloro-6-quinolinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-6-quinolinecarboxylic acid is a substituted quinolinecarboxylic acid known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorine atom at the 7th position and a carboxylic acid group at the 6th position on the quinoline ring. Its molecular formula is C10H6ClNO2, and it is recognized for its role in the synthesis of various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-quinolinecarboxylic acid typically involves the oxidation of 7-chloro-8-methylquinoline. This process can be catalyzed by N-hydroxyphthalimide and azobisisobutyronitrile, with oxygen serving as the oxidant. The reaction conditions are optimized to avoid the generation of waste acid and waste water, making the process environmentally friendly .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of green chemistry principles, such as recycling reaction liquid phases, is emphasized to enhance yield and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 7-Chloro-6-quinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring structure.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Oxygen, N-hydroxyphthalimide, azobisisobutyronitrile.
Reduction: Zinc/acetic acid or triphenylphosphine.
Substitution: Various halogenating agents and catalysts.
Major Products: The major products formed from these reactions include various quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
7-Chloro-6-quinolinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of antimalarial drugs and other pharmaceuticals.
Industry: The compound is utilized in the production of herbicides and other agrochemicals
Mecanismo De Acción
The mechanism of action of 7-Chloro-6-quinolinecarboxylic acid involves its interaction with specific molecular targets. In the case of its use as a herbicide, the compound mimics an auxin overdose, affecting the phytohormonal system in sensitive plants. This leads to the induction of 1-aminocyclopropane-1-carboxylic acid synthase activity, promoting ethylene biosynthesis and causing phytotoxicity characterized by tissue chlorosis and necrosis .
Comparación Con Compuestos Similares
Quinmerac: 7-Chloro-3-methyl-8-quinolinecarboxylic acid, used as a herbicide.
Quinclorac: 3,7-Dichloro-8-quinolinecarboxylic acid, another herbicide with similar properties
Uniqueness: 7-Chloro-6-quinolinecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C10H6ClNO2 |
|---|---|
Peso molecular |
207.61 g/mol |
Nombre IUPAC |
7-chloroquinoline-6-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO2/c11-8-5-9-6(2-1-3-12-9)4-7(8)10(13)14/h1-5H,(H,13,14) |
Clave InChI |
JRMGTSRTCSMUBQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=C(C=C2N=C1)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



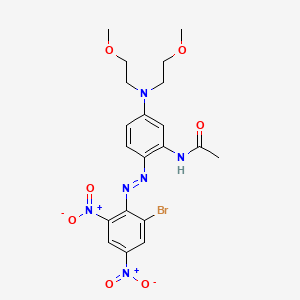
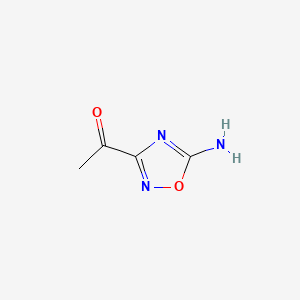
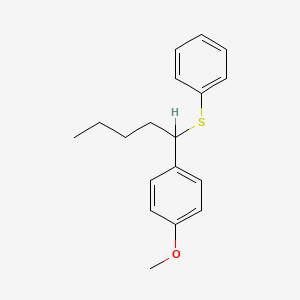
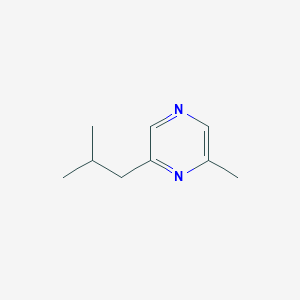

![2-benzamido-N-[(2S)-1-(2-methoxyanilino)-3-methyl-1-oxobutan-2-yl]benzamide](/img/structure/B13945118.png)
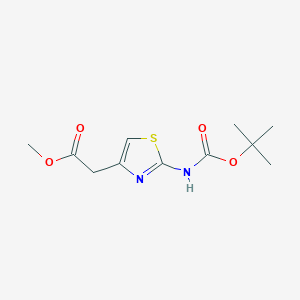
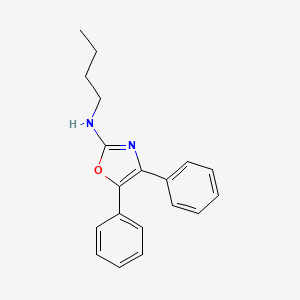
![2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13945139.png)
![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B13945142.png)
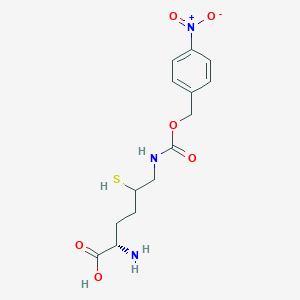
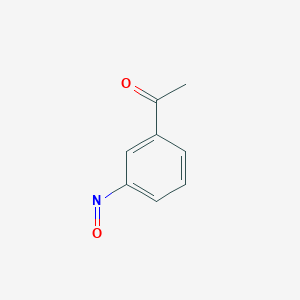
![5-[Bis(trimethylsilyl)amino]-2-[[bis(trimethylsilyl)amino]methyl]-2-trimethylsilyloxyhexanedioic acid](/img/structure/B13945178.png)
